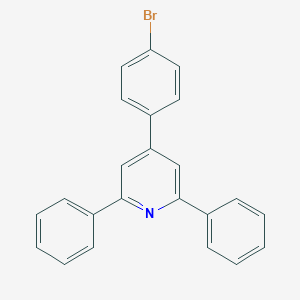

4-(4-Bromophenyl)-2,6-diphenylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2,6-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEJJDLDEQFMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348252 | |

| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-81-3 | |

| Record name | 4-(4-Bromophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenyl)-2,6-diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-(4-bromophenyl)-2,6-diphenylpyridine, a key intermediate in the development of advanced materials and potential therapeutic agents. The document details a robust synthetic protocol based on the Kröhnke pyridine synthesis, offering insights into the mechanistic underpinnings and rationale behind the experimental design. A comprehensive characterization workflow is presented, outlining the application of modern analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction—to ensure the unequivocal identification and purity assessment of the target compound. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the reliable preparation and validation of this compound for further investigation and application.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of natural products and synthetic compounds with significant biological and photophysical properties.[1] The 2,4,6-triarylpyridine framework, in particular, has garnered considerable attention as a versatile building block for electroluminescent materials and novel supramolecular structures.[2] The title compound, this compound, serves as a valuable intermediate, with the bromine atom providing a reactive handle for further functionalization through various cross-coupling reactions. This allows for the systematic modification of the molecule's electronic and steric properties, a common and effective strategy in drug discovery and the design of functional materials.[3]

Synthetic Approach: The Kröhnke Pyridine Synthesis

The synthesis of this compound is efficiently achieved via the Kröhnke pyridine synthesis. This powerful and convergent method allows for the formation of highly functionalized pyridines from readily available starting materials.[1][4] The reaction proceeds through the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[5]

Mechanistic Rationale

The Kröhnke synthesis unfolds through a well-elucidated cascade of reactions:

-

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated by a base (in this case, the acetate ion from ammonium acetate) to generate a pyridinium ylide.[1][6]

-

Michael Addition: This nucleophilic ylide attacks the β-carbon of the α,β-unsaturated carbonyl compound (a chalcone in this synthesis) in a conjugate addition, forming a 1,5-dicarbonyl intermediate.[1]

-

Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate) to form a dihydropyridine intermediate. This intermediate subsequently undergoes dehydration and aromatization to yield the stable pyridine ring.[4]

The choice of the Kröhnke synthesis is predicated on its high efficiency, broad substrate scope, and the operational simplicity of a one-pot reaction format.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Kröhnke synthesis of pyridine [quimicaorganica.org]

- 7. Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews [chemistryviews.org]

Unveiling the Solid-State Architecture of 4-(4-Bromophenyl)-2,6-diphenylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 4-(4-Bromophenyl)-2,6-diphenylpyridine, an important intermediate in the synthesis of advanced materials. The following sections detail the molecular geometry, crystallographic parameters, and the experimental methodology used for its determination, offering valuable insights for researchers in materials science, crystallography, and drug development. This compound's structural elucidation is critical for understanding its physicochemical properties and potential applications in fields such as electroluminescent materials and supramolecular chemistry.[1]

Molecular Structure and Conformation

The asymmetric unit of this compound (C₂₃H₁₆BrN) reveals a non-planar molecular conformation. The central pyridine ring serves as a scaffold for three phenyl substituents. The molecule exhibits a disrotatory or "counter-rotating" arrangement of the three phenyl rings relative to the central pyridine ring.[1] This twisting is quantified by the dihedral angles between the plane of the pyridine ring and the planes of the attached phenyl rings.

The dihedral angles are as follows:

-

Phenyl ring at the 2-position: 19.56 (13)°[1]

-

Phenyl ring at the 6-position: 27.54 (13)°[1]

-

4-Bromophenyl ring at the 4-position: 30.51 (13)°[1]

The bond lengths and angles within the molecule are within the expected ranges and are comparable to similar structures.[1] The observed conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl groups and the pyridine ring, which forces the rings out of a coplanar arrangement.

Crystallographic Data and Structure Refinement

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[1][2][3][4] The compound crystallizes in the monoclinic system with the space group P2₁/c.[5] Detailed crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₃H₁₆BrN |

| Formula Weight | 386.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9837 (4) |

| b (Å) | 21.5202 (10) |

| c (Å) | 9.6108 (4) |

| β (°) | 105.5940 (10) |

| Volume (ų) | 1789.67 (14) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.434 |

| Absorption Coefficient (mm⁻¹) | 2.30 |

| F(000) | 784 |

| Crystal Size (mm³) | 0.30 × 0.22 × 0.20 |

| θ range for data collection (°) | 2.0 to 28.0 |

| Reflections collected | 13423 |

| Independent reflections | 4325 [R(int) = 0.027] |

| Data / restraints / parameters | 4325 / 0 / 226 |

| Goodness-of-fit on F² | 1.01 |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.105 |

| R indices (all data) | R₁ = 0.065, wR₂ = 0.118 |

Data sourced from Cao et al. (2009).[1]

Experimental Protocol: From Synthesis to Structure Solution

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.[6][7]

Synthesis and Crystallization

The title compound was synthesized according to a previously reported literature method.[1] Single crystals suitable for X-ray diffraction were obtained by slow vapor diffusion of hexane into a dichloromethane solution of the compound.[1] This technique is a common and effective method for growing high-quality crystals of small organic molecules. The slow introduction of a poor solvent (hexane) into a solution of the compound in a good solvent (dichloromethane) gradually reduces the solubility, promoting the formation of well-ordered crystals.

Caption: Workflow for obtaining single crystals.

X-ray Data Collection and Processing

A suitable single crystal was mounted on a Bruker SMART CCD area-detector diffractometer.[1] The data were collected at 293 K using graphite-monochromated Mo Kα radiation. The choice of molybdenum radiation is standard for small-molecule crystallography as its wavelength provides good resolution. The data collection strategy involved a series of ω and φ scans to ensure complete coverage of the reciprocal space.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for integration and cell refinement.[1] An absorption correction was applied using SADABS.[1] The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Caption: Crystallographic data processing workflow.

Supramolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily governed by van der Waals interactions. There are no classical hydrogen bonds observed in the crystal structure. The molecules pack in a herringbone-like fashion, which is common for aromatic compounds. The arrangement of the molecules in the solid state is crucial for understanding the bulk properties of the material.

Significance and Applications

This compound and its derivatives are of significant interest as intermediates in the synthesis of electroluminescent materials and new supramolecular structures.[1] The detailed knowledge of its crystal structure provides a basis for structure-property relationship studies. Understanding the solid-state packing can aid in the design of new materials with tailored optical and electronic properties. The non-planar conformation, for instance, can influence the photophysical properties by disrupting π-π stacking, which can be beneficial in preventing aggregation-caused quenching in emissive devices.

References

-

Cao, Q., Xie, Y., Jia, J., & Hong, X.-W. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3182. [Link]

-

Parthasarathia, D., Syed Ali Padushaa, M., Suganyab, S., Kumaradhasb, P., Sajithc, A. M., & Joyd, M. N. (2021). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester: Hirshfeld surface analysis and DFT calculations. Journal of Molecular Structure, 1225, 129210. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved January 14, 2026, from [Link]

-

Wicker, L. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2059-2075. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 14, 2026, from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

-

Lv, L. L., & Huang, X.-Q. (2008). 4-(4-Chlorophenyl)-2,6-diphenylpyridine. Acta Crystallographica Section E: Structure Reports Online, 64(1), o186. [Link]

-

Schubert, U. S., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. The Journal of Organic Chemistry, 71(3), 1009-1014. [Link]

-

Cao, Q., Xie, Y., Jia, J., & Hong, X.-W. (2009). This compound. Acta Crystallographica Section E: Crystallographic Communications, 65(12). [Link]

Sources

- 1. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. excillum.com [excillum.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pulstec.net [pulstec.net]

photophysical properties of 4-(4-Bromophenyl)-2,6-diphenylpyridine

An In-Depth Technical Guide to the Photophysical Properties of 4-(4-Bromophenyl)-2,6-diphenylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: Unveiling the Luminescent Potential of a Versatile Pyridine Scaffold

The pyridine moiety is a cornerstone in the architecture of functional materials, pharmaceuticals, and catalysts.[1][2] Its derivatives are integral to the development of advanced materials due to their unique electronic properties and synthetic versatility.[3][4] Among these, this compound stands out as a crucial intermediate in the synthesis of sophisticated electroluminescent materials and novel supramolecular structures.[5] The strategic placement of a bromophenyl group on the 2,6-diphenylpyridine core offers a reactive handle for further functionalization through cross-coupling reactions, while the triphenyl-substituted pyridine framework provides a robust and photophysically active scaffold.

This guide provides a comprehensive exploration of the core photophysical characteristics of this compound. We will delve into its structural attributes, synthetic pathways, and fundamental photophysical properties, including absorption, emission, and quantum yield. This document is designed to serve as a technical resource for researchers, offering both foundational knowledge and practical, field-proven methodologies for the characterization of this and similar chromophores.

Molecular Architecture and Solid-State Conformation

Understanding the three-dimensional structure of this compound is fundamental to interpreting its electronic and photophysical behavior. The molecule's conformation, particularly the torsional angles between the aromatic rings, dictates the extent of π-conjugation and, consequently, its absorption and emission properties.

Chemical Structure

The foundational structure consists of a central pyridine ring substituted at the 2, 6, and 4 positions with two phenyl rings and one 4-bromophenyl ring, respectively.

Caption: Molecular Structure of this compound.

Crystallographic Data and Molecular Conformation

Single-crystal X-ray diffraction studies have provided precise insights into the solid-state structure of this compound.[5] The molecule crystallizes in a monoclinic system. A key structural feature is the non-planar arrangement of the aromatic rings. The three phenyl rings adopt a disrotatory (counter-rotating) conformation relative to the central pyridine ring.[5] This twisting is crucial as it disrupts full π-conjugation, which influences the energy of the electronic transitions.

The dihedral angles, which describe the twist between the planes of the rings, are particularly informative:

-

Pyridine and 2-Phenyl Ring: 19.56°

-

Pyridine and 6-Phenyl Ring: 27.54°

-

Pyridine and 4-(4-Bromophenyl) Ring: 30.51°

The phenyl ring at the 4-position exhibits the largest twist, which can be attributed to steric hindrance.[5] This non-coplanar arrangement is a common feature in polyphenyl systems and is a determining factor in their photophysical properties, often leading to blue-shifted absorption and emission compared to a hypothetical planar analogue.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₁₆BrN | [5][6] |

| Molecular Weight | 386.29 g/mol | [5][6] |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [7] |

| Z (Molecules/Unit Cell) | 4 | [5] |

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through well-established methods for pyridine ring formation, such as the Kröhnke pyridine synthesis or related multi-component reactions.[8] These methods offer a reliable route to the target compound in good yields.

Generalized Synthetic Workflow

The Kröhnke method involves the reaction of a chalcone intermediate with an N-pyridinium salt, followed by cyclization with ammonium acetate. This versatile approach allows for the introduction of various substituents onto the pyridine core.

Caption: Generalized workflow for the synthesis of substituted pyridines.

Experimental Protocol: A Representative Synthesis

While specific reaction conditions may be optimized, the following protocol outlines a standard laboratory procedure for a one-pot synthesis.

-

Reactant Preparation: In a round-bottom flask, combine 1-(4-bromophenyl)-3-phenylprop-2-en-1-one (1.0 eq), acetophenone (1.0 eq), and a significant excess of ammonium acetate (e.g., 10 eq).

-

Solvent and Heating: Add glacial acetic acid as the solvent and heat the mixture to reflux (typically 120-140 °C).

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-24 hours).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water and then a cold solvent like ethanol or hexane to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield colorless crystals.[5]

Expert Insight: The choice of ammonium acetate as the nitrogen source is critical for its efficiency in this cyclocondensation reaction. The high temperature facilitates the multiple condensation and dehydration steps required for ring formation. Recrystallization is often sufficient for purification, avoiding the need for more laborious column chromatography, which is advantageous for larger-scale preparations.[8]

Core Photophysical Properties and Characterization

The photophysical behavior of this compound is governed by its electronic structure. The absorption of photons promotes the molecule to an excited state, which can then relax through radiative (fluorescence) or non-radiative pathways.

Caption: Standard workflow for comprehensive photophysical analysis.

Absorption and Emission Spectroscopy

-

UV-Vis Absorption: Substituted pyridines of this nature typically exhibit strong absorption bands in the ultraviolet region (250-400 nm). These absorptions correspond to π-π* electronic transitions within the conjugated aromatic system. The exact position of the absorption maximum (λ_abs) is sensitive to the solvent environment.

-

Fluorescence Emission: Upon excitation at or near its absorption maximum, the molecule is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption band and is red-shifted to a lower energy (longer wavelength). This difference between the absorption and emission maxima is known as the Stokes Shift . A larger Stokes shift is often desirable in applications like bioimaging to minimize self-absorption.

Solvatochromism: Probing the Excited State

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent.[9][10][11] Molecules that exhibit a significant change in their dipole moment upon photoexcitation often display strong solvatochromism.[12]

For this compound, an intramolecular charge transfer (ICT) from the electron-rich phenyl rings to the electron-deficient pyridine core is possible in the excited state. This ICT character would be stabilized by polar solvents, leading to a red-shift (bathochromic shift) in the emission spectrum as the solvent polarity increases.[13] Investigating this property is crucial for understanding the nature of its excited state and for applications in chemical sensing.[10][14]

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.

Φ_F = (Number of photons emitted) / (Number of photons absorbed)

A high quantum yield is essential for applications requiring bright emission, such as in OLEDs or fluorescent probes. The quantum yield of the parent 2,6-diphenylpyridine is relatively low in non-polar solvents (Φ_F ≈ 0.014 in cyclohexane) but increases dramatically upon protonation with an acid (Φ_F ≈ 0.61 for the TFA complex).[15] This suggests that the electronic nature of the pyridine nitrogen significantly impacts non-radiative decay pathways.

The presence of the bromine atom on the 4-phenyl substituent could potentially decrease the quantum yield via the heavy-atom effect . This effect enhances intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), promoting phosphorescence over fluorescence and reducing the overall Φ_F.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield is the most common method for determining Φ_F and involves comparing the fluorescence of the sample to a well-characterized standard.[15]

Principle: If a standard and a sample are measured under identical conditions and have similar absorbance at the excitation wavelength, their quantum yields are related by their integrated fluorescence intensities and the refractive indices of their respective solvents.

Required Equipment:

-

UV-Vis Spectrophotometer

-

Corrected Spectrofluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Standard Selection: Choose a quantum yield standard with absorption and emission profiles that overlap with the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.58) or fluorescein in 0.1 M NaOH (Φ_F ≈ 0.925) are common choices.[15]

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength. Ensure the entire emission band is captured.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Determine the slope (gradient) of the resulting straight lines for the sample (Grad_S) and the standard (Grad_Std).

-

-

Calculation: Calculate the quantum yield of the sample (Φ_S) using the following equation:[15]

Φ_S = Φ_Std × (Grad_S / Grad_Std) × (η_S² / η_Std²)

Where:

-

Φ_Std is the known quantum yield of the standard.

-

Grad_S and Grad_Std are the gradients from the plots.

-

η_S and η_Std are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.

-

Trustworthiness Check: The linearity of the plot of integrated fluorescence versus absorbance is a self-validating step. A linear relationship (R² > 0.99) confirms that the measurements were performed in a concentration range free from aggregation and inner filter effects.

Potential Applications and Future Research

The true value of this compound lies in its role as a versatile building block.[5]

-

Electroluminescent Materials: The bromo-functional group is a prime site for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the straightforward synthesis of more complex, conjugated systems for use in Organic Light-Emitting Diodes (OLEDs), where it can serve as a core for blue-emitting materials or as a host for phosphorescent emitters.

-

Supramolecular Chemistry: The pyridine nitrogen atoms are excellent coordination sites for metal ions. This compound can be used to construct metallo-supramolecular assemblies with interesting photophysical or catalytic properties.[8]

-

Chemical Sensors: If the compound exhibits significant solvatochromism or sensitivity to its chemical environment (e.g., pH), it could be developed into a fluorescent sensor for detecting solvent polarity or the presence of specific analytes.

Future research should focus on a detailed characterization of its photophysical properties, including transient absorption spectroscopy to probe excited-state dynamics and two-photon absorption cross-section measurements for applications in bio-imaging and photodynamic therapy.

References

-

Cao, Q., Li, Y., & Liu, Y. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3182. [Link]

-

Reddy, T. R., et al. (2019). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Scientific Reports, 9, 1-13. [Link]

-

ResearchGate. (n.d.). Pyridines appear as core structures in drugs, ligands, and materials. [Link]

-

Chen, Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5243. [Link]

-

Siemeling, U., et al. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine and Nature of the Intensely Coloured By-Product. Zeitschrift für Naturforschung B, 58(5), 443-446. [Link]

-

ResearchGate. (2009). This compound. [Link]

-

Jacewicz, D. (2022). 2 approaches to new pyridines. ACS Publications. [Link]

-

Rout, S. K., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Pharmaceuticals, 16(5), 749. [Link]

-

Tovar, A., et al. (2021). Photophysical study and in vitro approach against Leishmania panamensis of dicloro-5,10,15,20-tetrakis(4-bromophenyl)porphyrinato Sn(IV). F1000Research, 10, 381. [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. PubChem. [Link]

-

Rivera, J., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistrySelect, 5(2), 524-529. [Link]

-

Nishi, K., et al. (2024). Full-Color Fluorescence Solvatochromism of Push-Pull Type Indenoindene Derivatives. Chemistry – An Asian Journal, e202400185. [Link]

-

Hua, C., et al. (2015). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances, 5(1), 635-642. [Link]

-

Rahmani, H., et al. (2009). 4-(4-Bromophenyl)-2-methyl-2,6-diphenyl-2H-thiopyran. Acta Crystallographica Section E: Crystallographic Communications, 65(4), o793. [Link]

-

Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Scientific Reports, 14(1), 1-31. [Link]

-

ResearchGate. (2020). Synthesis, Crystal Structure, and Photophysical Properties of 4-(4-(Dimethylamino)phenyl)-6-phenylpyrimidin-2-amine. [Link]

-

Suzuki, S., et al. (2025). Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety. RSC Advances, 15(48), 30985-30992. [Link]

-

Banerjee, M., et al. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Open Journal of Physical Chemistry, 2(1), 38-46. [Link]

-

Fagnani, F., et al. (2021). New members of the family of highly luminescent 1,3-bis(4-phenylpyridin-2-yl)-4,6-difluorobenzene platinum(ii) complexes: exploring the effect of substituents on the 4-phenylpyridine unit. Dalton Transactions, 50(44), 16147-16156. [Link]

-

ResearchGate. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

-

Bodedla, G., et al. (2017). meso-Tetra(pyren-1-yl)porphyrins as fluorescent turn-off chemosensors for picric acid. RSC Advances, 7(1), 345-353. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. researchgate.net [researchgate.net]

- 8. znaturforsch.com [znaturforsch.com]

- 9. d-nb.info [d-nb.info]

- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study [file.scirp.org]

- 12. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Properties of 4-(4-Bromophenyl)-2,6-diphenylpyridine

Introduction

4-(4-Bromophenyl)-2,6-diphenylpyridine is a triaryl-substituted pyridine derivative that serves as a crucial intermediate in the synthesis of advanced materials.[1] Its rigid, planar structure and the presence of a reactive bromine site make it a valuable building block for developing electroluminescent materials, novel supramolecular structures, and complex ligands for catalysis.[1][2] This guide provides a focused overview of its core physicochemical properties, specifically its molecular formula and weight, and outlines the standard analytical methodology for their experimental verification.

Core Molecular Data

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These parameters are critical for stoichiometric calculations in synthesis, structural elucidation, and registration in chemical databases.

Molecular Formula and Weight

The elemental composition of this compound is represented by the molecular formula C₂₃H₁₆BrN .[3][4][5][6] Based on this formula, the calculated molecular weight is a key identifier for the compound.

This data is summarized in the table below for clarity and quick reference.

| Parameter | Value | Source |

| Molecular Formula | C₂₃H₁₆BrN | [3][4][5][6] |

| Average Molecular Weight | 386.28 g/mol | [6][7] |

| Monoisotopic Mass | 385.0466 g/mol | Derived from Formula |

| CAS Number | 1498-81-3 | [3][4][6] |

Note: The average molecular weight is calculated using the natural isotopic abundance of each element. The monoisotopic mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N).

Experimental Verification: Mass Spectrometry

While the molecular weight can be calculated from the formula, it must be confirmed experimentally to validate the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that can unequivocally confirm the elemental composition.[8]

Causality in Method Selection

Mass spectrometry is chosen for its exceptional sensitivity and accuracy.[8][9] The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.[10][11] For a compound like this compound, observing the molecular ion peak (M⁺) corresponding to its calculated mass provides strong evidence of its successful synthesis.[8][10] Furthermore, the presence of bromine gives a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a key signature for confirming the presence of a single bromine atom in the structure.

Workflow for Molecular Weight Determination via ESI-MS

The following diagram and protocol outline a standard workflow for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for organic molecules.

Caption: Workflow for molecular weight verification using ESI-MS.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in a suitable solvent system, such as a mixture of dichloromethane and methanol, to create a stock solution of 1 mg/mL. The compound is soluble in common organic solvents like DMSO, DMF, and chloroform.[2]

-

Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL for direct infusion.

-

-

Instrument Setup (ESI-MS):

-

Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Set the instrument to positive ion detection mode. Electrospray ionization typically generates protonated molecules, [M+H]⁺.

-

Optimize source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable signal.

-

-

Sample Infusion and Ionization:

-

Introduce the diluted sample into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

The sample is nebulized and desolvated, forming gaseous ions. In positive mode, the molecule will typically capture a proton to form the [M+H]⁺ adduct.

-

-

Mass Analysis and Detection:

-

Data Interpretation:

-

Process the resulting mass spectrum.

-

Locate the peak corresponding to the protonated molecule, [M+H]⁺. For C₂₃H₁₆BrN, this should appear at an m/z value of approximately 386.0544 (for ⁷⁹Br) and 388.0524 (for ⁸¹Br).

-

Verify the presence of the characteristic isotopic pattern for a single bromine atom: two peaks separated by ~2 m/z units with nearly identical intensities. This provides definitive confirmation of the compound's identity and elemental formula.

-

Conclusion

The molecular formula (C₂₃H₁₆BrN) and molecular weight (~386.28 g/mol ) of this compound are foundational data points for its application in research and development.[3][6][7] The experimental verification of these values, typically performed using high-resolution mass spectrometry, is a critical quality control step that ensures the identity and integrity of the material for subsequent use in the synthesis of complex, high-value molecules.

References

- Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds? Retrieved January 14, 2026.

-

HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved January 14, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

Cao, Q., Xie, Y., Jia, J., & Hong, X.-W. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3182. Retrieved January 14, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

Sources

- 1. 4-(4-Bromophenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenyl)-4,6-diphenylpyridine (3557-70-8) for sale [vulcanchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CAS 1498-81-3 C23H16BrN this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. This compound | 1498-81-3 [chemicalbook.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. tutorchase.com [tutorchase.com]

- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic and Structural Guide to 4-(4-Bromophenyl)-2,6-diphenylpyridine

Introduction: The Significance of 4-(4-Bromophenyl)-2,6-diphenylpyridine

This compound is a highly functionalized aromatic heterocyclic compound belonging to the class of 2,4,6-triarylpyridines. These structures are of considerable interest in materials science and medicinal chemistry. The pyridine core, a six-membered heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a versatile scaffold. The strategic placement of aryl substituents allows for the fine-tuning of the molecule's photophysical and biological characteristics.

The presence of the 4-bromophenyl group is particularly noteworthy, as the carbon-bromine bond provides a reactive handle for further synthetic modifications, such as Suzuki or Sonogashira cross-coupling reactions. This makes this compound a valuable intermediate in the synthesis of more complex molecules, including electroluminescent materials and supramolecular assemblies[1]. This technical guide provides a comprehensive overview of the synthesis and in-depth spectroscopic characterization of this important compound, offering field-proven insights for researchers and drug development professionals.

Synthesis of this compound

The synthesis of 2,4,6-triarylpyridines is well-established, with several efficient methods available. One of the most common and versatile approaches is the Kröhnke pyridine synthesis , which involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.

More recently, alternative methods have been developed to improve efficiency and sustainability. An iron-catalyzed aerobic oxidative tandem reaction has been shown to produce this compound in good yield from readily available starting materials[2]. This method is advantageous as it utilizes a cheap and abundant metal catalyst and molecular oxygen as a green oxidant, often under solvent-free conditions.

Below is a generalized workflow for the synthesis of 2,4,6-triarylpyridines, illustrating the key steps from starting materials to the final purified product.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Iron-Catalyzed Synthesis

The following protocol is adapted from a literature procedure for the synthesis of this compound[2].

-

Reactant Preparation: In a reaction vessel, combine acetophenone oxime acetate (2 mmol), 4-bromobenzaldehyde (1 mmol), and FeBr₂ (10 mol%).

-

Reaction Execution: Heat the mixture at 120 °C under an air atmosphere for the time specified in the reference procedure, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, dissolve the reaction mixture in an appropriate organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity confirmation of this compound. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information. The spectra were recorded in deuterated chloroform (CDCl₃)[2].

The ¹H NMR spectrum of this compound is characterized by a series of signals in the aromatic region (7.0-8.5 ppm). The symmetry of the molecule simplifies the spectrum to some extent. The protons on the 2- and 6-phenyl groups are equivalent, as are the two protons on the pyridine ring at the 3- and 5-positions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.19-8.17 | m | 4H | H-2', H-6' (ortho-H of 2,6-phenyls) |

| 7.80 | s | 2H | H-3, H-5 (pyridine ring) |

| 7.63 | d, J = 8.8 Hz | 2H | H-2'', H-6'' (ortho-H of 4-bromophenyl) |

| 7.57 | d, J = 8.4 Hz | 2H | H-3'', H-5'' (meta-H of 4-bromophenyl) |

| 7.52-7.49 | m | 4H | H-3', H-5' (meta-H of 2,6-phenyls) |

| 7.45 | d, J = 7.2 Hz | 2H | H-4' (para-H of 2,6-phenyls) |

| Data sourced from a 400 MHz spectrum in CDCl₃[2]. |

The singlet at 7.80 ppm for the pyridine protons (H-3, H-5) is a characteristic feature of 2,4,6-trisubstituted pyridines. The doublet of doublets and triplets expected for the phenyl groups coalesce into multiplets due to similar chemical environments.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of quaternary carbons and carbons in different electronic environments can be distinguished.

| Chemical Shift (δ) ppm | Assignment |

| 157.6 | C-2, C-6 (pyridine) |

| 148.9 | C-4 (pyridine) |

| 139.3 | C-1' (ipso-C of 2,6-phenyls) |

| 137.9 | C-1'' (ipso-C of 4-bromophenyl) |

| 132.2 | C-3'', C-5'' (meta-C of 4-bromophenyl) |

| 129.1 | C-2', C-6' (ortho-C of 2,6-phenyls) |

| 128.7 | C-3', C-5' (meta-C of 2,6-phenyls) |

| 127.1 | C-4' (para-C of 2,6-phenyls) |

| 123.4 | C-4'' (ipso-C of 4-bromophenyl, attached to Br) |

| 116.7 | C-3, C-5 (pyridine) |

| Data sourced from a 100 MHz spectrum in CDCl₃[2]. |

The downfield signals at 157.6 and 148.9 ppm are characteristic of the electron-deficient carbons of the pyridine ring. The signal at 123.4 ppm is assigned to the carbon atom bearing the bromine, which is shielded compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| 1600-1580 | C=C and C=N Ring Stretching (Pyridine) | Strong |

| 1500-1400 | Aromatic C=C Stretching (Phenyl rings) | Strong-Medium |

| 1070-1010 | C-Br Stretch | Medium |

| 850-800 | para-Disubstituted Phenyl C-H Bend | Strong |

| 780-740 | Monosubstituted Phenyl C-H Bend | Strong |

| 700-680 | Monosubstituted Phenyl C-H Bend | Strong |

The IR spectrum is expected to be dominated by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic ring stretching vibrations (C=C and C=N) in the 1600-1400 cm⁻¹ region. A key diagnostic peak would be the C-Br stretch, though it may be in a crowded region of the spectrum.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. The experimental data for this compound shows a protonated molecular ion ([M+H]⁺) at m/z 386.0523[2]. This is in excellent agreement with the calculated exact mass of 386.0539 for C₂₃H₁₇BrN⁺.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern in mass spectrometry can provide further structural information. A plausible fragmentation pathway is illustrated below.

Caption: Plausible fragmentation pathway for this compound in mass spectrometry.

Summary of Spectroscopic Data

| Technique | Key Data | Source |

| ¹H NMR | Aromatic signals between 7.45-8.19 ppm; characteristic pyridine singlet at 7.80 ppm. | Experimental[2] |

| ¹³C NMR | Pyridine carbons at 157.6, 148.9, 116.7 ppm; C-Br at 123.4 ppm. | Experimental[2] |

| IR | Predicted bands: ~3050 cm⁻¹ (Ar C-H), ~1590 cm⁻¹ (C=N/C=C), ~1050 cm⁻¹ (C-Br). | Predictive |

| HRMS | [M+H]⁺ calculated: 386.0539; found: 386.0523. | Experimental[2] |

Conclusion

The structural and spectroscopic analysis of this compound is straightforward with modern analytical techniques. The combined data from NMR, IR, and mass spectrometry provide a comprehensive and unambiguous characterization of the molecule. The experimental NMR and HRMS data presented here serve as a reliable reference for researchers working with this compound. This guide provides the foundational knowledge required for the synthesis, purification, and characterization of this versatile building block, enabling its effective use in the development of novel materials and potential therapeutic agents.

References

-

Synthesis of symmetrical pyridines by iron-catalyzed cyclization of ketoxime acetates and aldehydes. The Royal Society of Chemistry. [Link]

-

An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica. [Link]

-

One-pot three-component condensation for the synthesis of 2,4,6-triarylpyridines and evaluation of their antimicrobial activity. Journal of Chemical Sciences. [Link]

-

Kröhnke pyridine synthesis. Wikipedia. [Link]

-

An efficient synthesis of 2,4,6-triaryl pyridines and their biological evaluation. ResearchGate. [Link]

-

Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. PMC. [Link]

-

This compound. PubMed Central. [Link]

Sources

A Technical Guide to the Discovery of Novel Triarylpyridines

Abstract

The 2,4,6-triarylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Its unique electronic and steric properties allow for versatile interactions with a range of biological targets, leading to applications as anticancer, anti-inflammatory, and antimicrobial agents.[2] This guide provides an in-depth technical overview for researchers and drug development professionals on the discovery of novel triarylpyridines. It moves beyond simple protocols to explain the causal relationships behind synthetic strategies and screening methodologies. We will explore foundational synthetic routes, detail the modern drug discovery workflow from hit identification to lead optimization, and present a case study on p38 MAP kinase inhibitors. This document is designed to serve as a practical and authoritative resource, grounded in established scientific principles and supported by comprehensive references.

Introduction: The Significance of the Triarylpyridine Scaffold

Pyridine and its derivatives are fundamental heterocyclic compounds in drug design, with the pyridine ring being a core component in a vast number of FDA-approved drugs.[3] The nitrogen atom in the pyridine ring is a key feature; its lone pair of electrons can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets and enhancing the pharmacokinetic properties of a drug candidate.[1]

The 2,4,6-triarylpyridine (TAP) architecture offers a three-dimensional arrangement of aromatic substituents that can be precisely tailored to fit into the binding pockets of target proteins. This structural versatility has made TAPs a focal point in the development of targeted therapies. For instance, various TAP derivatives have been investigated as topoisomerase inhibitors for cancer therapy, G-quadruplex ligands, and potent inhibitors of protein kinases.[2][4]

Foundational Synthetic Strategies for Triarylpyridine Scaffolds

The construction of the triarylpyridine core can be achieved through several classic and modern synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern, substrate availability, and scalability.

Kröhnke Pyridine Synthesis

A cornerstone in pyridine chemistry, the Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[5][6] The classical approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[6][7]

Causality in the Kröhnke Synthesis: The reaction proceeds via a Michael addition of the ylide derived from the pyridinium salt to the α,β-unsaturated ketone. This step is critical as it forms the 1,5-dicarbonyl intermediate, which then undergoes cyclization with ammonia and subsequent dehydration to yield the aromatic pyridine ring.[7][8] The choice of solvent, such as glacial acetic acid or methanol, is important for facilitating the proton transfer steps and maintaining the solubility of the intermediates.[7] Modern variations have been developed to improve efficiency, including one-pot procedures and the use of solvent-free conditions or greener solvents like polyethylene glycol (PEG-400).[5][9][10]

Hantzsch Dihydropyridine Synthesis

Originally reported in 1881, the Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[11][12][13] This initially forms a dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[11][14]

Expert Insight: The oxidation step is the driving force for the final aromatization and is crucial for obtaining the stable pyridine product. Various oxidizing agents can be employed, including ferric chloride, manganese dioxide, or even molecular oxygen under certain catalytic conditions.[11] The Hantzsch reaction is particularly valuable for creating symmetrically substituted pyridines and has been adapted for green chemistry approaches using aqueous micelles and ultrasonic irradiation to improve yields and reduce reaction times.[11]

Chichibabin Pyridine Synthesis

The Chichibabin reaction involves the condensation of aldehydes and ketones with ammonia. This method is often used for the synthesis of symmetrically substituted TAPs where the substituents at the 2- and 6-positions of the pyridine ring are identical. While historically significant, this reaction often requires harsh conditions, such as high temperatures.

The Discovery Workflow: From Hit to Lead

The discovery of a novel triarylpyridine-based drug candidate follows a structured, multi-stage process. This workflow is designed to systematically identify promising initial "hits," optimize their properties to generate "leads," and ultimately select a candidate for clinical development.

Caption: A generalized workflow for the discovery of novel triarylpyridine drug candidates.

Case Study: Triarylpyridines as p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the inflammatory signaling cascade, making it an attractive target for treating diseases like rheumatoid arthritis.[15][16][17] A number of potent and selective p38 inhibitors are based on a substituted pyridine core.[15][18][19]

The development of these inhibitors provides an excellent example of structure-activity relationship (SAR) studies. The core pharmacophore often consists of a 4-aryl-5-(pyridin-4-yl)imidazole or a similar bi-aryl system, which competes with ATP for binding to the kinase's active site.[15] SAR studies have systematically explored how modifications to the aryl groups and other substituents on the central pyridine or analogous heterocycle impact inhibitory potency.[20][21]

Data Presentation: Structure-Activity Relationship of Triazolopyridine-Based p38 Inhibitors

The following table, compiled from representative SAR studies, illustrates how systematic chemical modifications influence the inhibitory activity (IC50) against p38α MAP kinase.[21]

| Compound ID | C4 Aryl Group | Triazole Side-Chain | p38α IC50 (nM) |

| 1 | 4-Fluorophenyl | Methyl | 100 |

| 2 | 4-Fluorophenyl | Ethyl | 75 |

| 3 | 4-Fluorophenyl | Isopropyl | 50 |

| 4 | 2,4-Difluorophenyl | Isopropyl | 25 |

| 5 | 2,4-Difluorophenyl | Cyclopropyl | 15 |

| 6 | 2,4-Difluorophenyl | tert-Butyl | 30 |

Analysis of SAR Data:

-

Triazole Side-Chain: Increasing the steric bulk on the triazole side-chain from methyl to isopropyl (Compounds 1-3) leads to a progressive increase in potency. This suggests a hydrophobic pocket in the enzyme's active site that can accommodate larger alkyl groups.

-

C4 Aryl Group: Changing the C4 substituent from a 4-fluorophenyl to a 2,4-difluorophenyl group (Compound 3 vs. 4) doubles the inhibitory activity. This highlights the sensitivity of the binding interaction to the electronic and steric properties of this aryl ring.

-

Optimal Size: While larger groups are generally favored on the triazole side-chain, the tert-butyl group (Compound 6) shows a slight decrease in potency compared to the cyclopropyl group (Compound 5), indicating an optimal size and shape for this pocket.

Detailed Experimental Protocols

To ensure the reproducibility and integrity of research, detailed and self-validating protocols are essential.

Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyridine

This protocol is a representative example of a modern, efficient synthesis of a triarylpyridine.

Objective: To synthesize 2,4,6-triphenylpyridine via a one-pot, three-component reaction.

Materials:

-

Acetophenone

-

Benzaldehyde

-

Ammonium acetate

-

Ethanol (or solvent-free conditions)

-

Catalyst (e.g., iodine, if required by the specific modified procedure)

Procedure:

-

In a round-bottom flask, combine acetophenone (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

-

If conducting a solvent-free reaction, heat the mixture to 120-140 °C for 2-4 hours. The mixture will melt and then solidify upon completion.[5]

-

Alternatively, if using a solvent, reflux the mixture in ethanol for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If solvent-free, treat the solid residue with water and break it up. If in ethanol, reduce the solvent volume under reduced pressure.

-

Collect the crude product by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent like hexane to remove unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Dry the purified product under vacuum to obtain 2,4,6-triphenylpyridine as a crystalline solid.

-

Validation: Characterize the final product using NMR (¹H and ¹³C), Mass Spectrometry, and melting point determination to confirm its identity and purity. The spectral data should be consistent with the expected structure.

Protocol: p38α MAP Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory potency of newly synthesized triarylpyridines.

Objective: To measure the IC50 value of a test compound against p38α MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., ATF2)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Kinase detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, the substrate peptide, and the diluted test compound.

-

Initiate the kinase reaction by adding a solution of p38α kinase and ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection system's protocol (e.g., by adding an ADP-Glo™ reagent to deplete unused ATP).

-

Add the detection reagent to convert ADP to ATP, and then measure the luminescence generated by a luciferase/luciferin reaction. The light output is proportional to the ADP generated and thus to the kinase activity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Self-Validation: Include positive controls (known p38 inhibitors like SB202190) and negative controls (DMSO vehicle) in each assay plate to ensure the assay is performing correctly and to validate the results.[22]

Future Perspectives & Emerging Trends

The field of triarylpyridine discovery continues to evolve. Emerging trends include:

-

Novel Synthetic Methods: The development of C-H activation and arylation strategies offers new, more efficient ways to synthesize complex and unsymmetrical triarylpyridines.[23]

-

New Biological Targets: Researchers are exploring the potential of triarylpyridines to modulate novel biological targets beyond kinases and DNA, including their use as antimicrobial agents and for targeting protein-protein interactions.[24]

-

Photoredox Catalysis: The use of photoredox catalysis is enabling the synthesis of triarylpyridines under milder reaction conditions, expanding the functional group tolerance and accessibility of these scaffolds.[25]

The triarylpyridine scaffold, with its rich chemical diversity and proven biological relevance, will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics.

References

- Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. (2021). RSC Advances.

-

Kröhnke pyridine synthesis. Wikipedia. [Link]

-

Proposed mechanism for formation 2,4,6-triarylpyridine 5a–f and 6a–d. ResearchGate. [Link]

-

An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024). Chemistry. [Link]

-

Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

-

Synthesis of Triarylpyridines in Thiopeptide Antibiotics by Using a C-H Arylation/Ring-Transformation Strategy. (2016). Chemistry. [Link]

-

Oxidative Synthesis of Kröhnke Pyridines. (2018). ChemistryViews. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (2010). Der Pharma Chemica. [Link]

-

Triarylpyridine Compounds and Chloroquine Act in Concert to Trigger Lysosomal Membrane Permeabilization and Cell Death in Cancer Cells. (2020). Cancers. [Link]

-

An improved method for synthesis of non-symmetric triarylpyridines. (2022). Tetrahedron. [Link]

-

Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society. [Link]

-

Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. (2024). Research Square. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

One-pot three-component condensation for the synthesis of 2,4,6-triarylpyridines and evaluation of their antimicrobial activity. (2021). Journal of Chemical Sciences. [Link]

-

Triarylpyridine Compounds and Chloroquine Act in Concert to Trigger Lysosomal Membrane Permeabilization and Cell Death in Cancer Cells. (2020). PubMed. [Link]

-

Synthesis of 2,4,6-Triaryl Pyridines via Decarboxylative Oxidative Coupling of Arylacetic Acids with. (2024). Organic Chemistry Research. [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin. ACS Medicinal Chemistry Letters. [Link]

-

Minimalistic bis-triarylpyridinium cations: effective antimicrobials against bacterial and fungal pathogens. (2025). RSC Medicinal Chemistry. [Link]

-

Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Chemical Review and Letters. [Link]

-

Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Selected pharmaceutical applications of triaryl pyridines and nicotinonitriles. ResearchGate. [Link]

-

Pyridazine Based Inhibitors of p38 MAPK. (2002). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). Chemical Review and Letters. [Link]

-

Synthesis and identification of[5][6]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (2005). Journal of Medicinal Chemistry. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2018). Molecules. [Link]

-

Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety. (2012). Bioorganic & Medicinal Chemistry. [Link]

-

Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. (2005). Current Topics in Medicinal Chemistry. [Link]

-

Synthesis of 2,4,6-triarylpyridine derivatives 46. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]

-

Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). International Journal of Molecular Sciences. [Link]

-

Synthesis, crystal structure and antiproliferative mechanisms of 2-acetylpyridine-thiosemicarbazones Ga(III) with a greater selectivity against tumor cells. (2017). Journal of Inorganic Biochemistry. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antitumor evaluation of 2,4,6-triaryl pyridines containing chlorophenyl and phenolic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triarylpyridine Compounds and Chloroquine Act in Concert to Trigger Lysosomal Membrane Permeabilization and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative Synthesis of Kröhnke Pyridines - ChemistryViews [chemistryviews.org]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 15. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemrevlett.com [chemrevlett.com]

- 17. Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrevlett.com [chemrevlett.com]

- 19. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Synthesis of Triarylpyridines in Thiopeptide Antibiotics by Using a C-H Arylation/Ring-Transformation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. orgchemres.org [orgchemres.org]

An In-depth Technical Guide to the Chemistry of Substituted Pyridines

Abstract

The pyridine scaffold is a cornerstone of modern chemistry, particularly within the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the electronegative nitrogen atom within the six-membered aromatic ring, impart a reactivity profile that is distinct from its carbocyclic analog, benzene. This guide provides an in-depth exploration of the core chemical principles governing substituted pyridines. We will delve into the fundamental electronic effects of substituents, survey key synthetic strategies for accessing functionalized pyridines—both through modification of a pre-formed ring and de novo construction—and examine their characteristic reactions. This document is intended for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols for key transformations.

The Fundamental Chemistry of the Pyridine Ring

The pyridine ring is an electron-deficient (π-deficient) aromatic heterocycle. The nitrogen atom exerts a strong inductive electron-withdrawing effect and also participates in resonance, leading to a significant polarization of the ring.[1][2] This has profound consequences for its reactivity and physical properties.

Electronic Structure and Reactivity

The nitrogen lone pair resides in an sp² orbital in the plane of the ring and is not part of the 6-π electron aromatic system.[1][2] This makes the nitrogen atom basic and nucleophilic, readily undergoing protonation (pKa of pyridinium ion is ~5.25) or alkylation.[1]

The carbon atoms of the ring are electron-deficient compared to benzene, particularly at the C2 (α) and C4 (γ) positions. This can be visualized through resonance structures that place a partial positive charge on these carbons.[2][3]

This electronic arrangement dictates two primary modes of reactivity:

-

Reactions at Nitrogen: The lone pair allows pyridine to act as a base and a nucleophile, reacting with Lewis acids and electrophiles like alkyl halides.[1]

-

Reactions at Carbon: The electron-deficient ring is generally deactivated towards electrophilic aromatic substitution (SEAr) but is activated for nucleophilic aromatic substitution (SNAr).[1][4]

The Influence of Substituents on Basicity (pKa)

Substituents dramatically influence the basicity of the pyridine nitrogen. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making it more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease electron density and basicity (lower pKa).[5][6]

| Substituent (at C4) | pKa of Conjugate Acid | Effect |

| -NH₂ | 9.11 | Strong EDG, Increases Basicity |

| -OCH₃ | 6.58 | EDG, Increases Basicity |

| -CH₃ | 6.03 | Weak EDG, Increases Basicity |

| -H | 5.23 | Reference |

| -Cl | 3.83 | EWG, Decreases Basicity |

| -CN | 1.86 | Strong EWG, Decreases Basicity |

| -NO₂ | 1.61 | Very Strong EWG, Decreases Basicity |

| Data compiled from various sources for illustrative purposes.[5][7][8] |

This predictable trend is crucial in drug design for tuning the charge state of a molecule at physiological pH and for controlling reaction pathways.

Synthetic Strategies for Accessing Substituted Pyridines

The synthesis of substituted pyridines can be broadly categorized into two approaches: the functionalization of a pre-existing pyridine ring or the construction of the ring itself (de novo synthesis). The choice of strategy depends on the desired substitution pattern, the availability of starting materials, and functional group tolerance.

Functionalization of the Pyridine Ring

This is often the most direct route if a suitable pyridine starting material is available.

Direct electrophilic substitution on pyridine is challenging. The electron-deficient nature of the ring deactivates it towards electrophiles.[1] Furthermore, the reaction conditions (often strongly acidic) lead to protonation of the nitrogen, forming a pyridinium ion. This further deactivates the ring, making it even less reactive than nitrobenzene.[1] When the reaction does proceed, it typically requires harsh conditions and gives substitution primarily at the C3 (β) position.[4][9]

In stark contrast to SEAr, the electron-deficient pyridine ring is highly susceptible to nucleophilic attack, especially at the C2 and C4 positions.[1][3] This reaction requires a good leaving group (typically a halide) at the position of attack. The mechanism proceeds via a stabilized anionic intermediate known as a Meisenheimer complex.[10] The stability of this intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom when attack occurs at C2 or C4.[11]

A classic example is the Chichibabin reaction , where pyridine reacts with sodium amide (NaNH₂) to directly install an amino group at the C2 position.[12][13][14] This reaction is remarkable as the leaving group is formally a hydride ion (H⁻), which is typically a very poor leaving group.[10][12] The reaction is driven forward by the formation of hydrogen gas and the stable sodium salt of the aminopyridine product.[12][15]

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization.[16] A directing metalation group (DMG) on the pyridine ring coordinates to a strong base (typically an organolithium reagent like LDA or n-BuLi), directing deprotonation at the adjacent ortho position.[16] The resulting organometallic species can then be trapped with a wide variety of electrophiles.

Common DMGs for pyridine include amides, carbamates, and methoxy groups.[17] The choice of base is critical; hindered amide bases like LDA are often used to prevent competitive nucleophilic addition to the pyridine ring.[18]

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis and is extensively used for functionalizing pyridines.[19][20] Halopyridines (Cl, Br, I) or pyridyl triflates serve as the electrophilic partners, coupling with boronic acids or esters. The reactivity of the C-X bond is crucial, with the general trend being I > Br > OTf >> Cl.[19][21] This differential reactivity allows for selective, sequential couplings on polyhalogenated pyridines.[21]

Field Insight: While bromopyridines are generally more reactive, advancements in catalyst technology, particularly using bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have made the coupling of more economical and widely available chloropyridines highly efficient.[19] However, reactions involving 2-pyridylboronates can be challenging due to instability and low reaction efficiency, leading to the development of alternative nucleophilic partners like pyridine-2-sulfinates.

The formation of a pyridine N-oxide is a powerful strategic tool to modulate the ring's reactivity. Oxidation of the pyridine nitrogen with an oxidant like m-CPBA or H₂O₂ creates the N-oxide, which has several important effects.[22][23][24]

-

Activation for SEAr: The N-oxide is a strong activating group, directing electrophilic substitution to the C4 position.

-

Activation for SNAr: It strongly activates the C2 and C4 positions toward nucleophilic attack.

-

Facilitation of C-H Functionalization: The N-oxide can act as an internal directing group for metal-catalyzed C-H functionalization reactions.[25]

The N-O bond can be readily removed later via deoxygenation (e.g., with PCl₃ or Zn) to restore the parent pyridine.[22]

De Novo Synthesis of the Pyridine Ring

Ring-forming, or de novo, syntheses are indispensable for creating highly substituted or complex pyridines that are not easily accessible through functionalization.[26][27][28]

Discovered in 1881, the Hantzsch synthesis is a classic and versatile multi-component reaction.[29][30] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate).[29][30][31] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized (often in the same pot) to the aromatic pyridine.[31][32]

This method is exceptionally powerful for building symmetrically substituted pyridines (at C3 and C5) and is a cornerstone in the synthesis of calcium channel blockers like nifedipine.[29][32] Modern variations use microwave assistance or green chemistry principles to improve efficiency and sustainability.[29][30]

-

Kröhnke Pyridine Synthesis: A flexible method using pyridinium salts as reagents that do not get incorporated into the final product.[1]

-

Bohlmann-Rahtz Pyridine Synthesis: A two-component synthesis involving the condensation of an enamine with a propargyl ketone.

-

[2+2+2] Cycloaddition: Transition-metal-catalyzed cycloadditions of alkynes and nitriles have emerged as a highly efficient and modular route to polysubstituted pyridines.[26]

Applications in Drug Development

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[33][34][35] Between 2014 and 2023, 54 drugs containing a pyridine ring were approved by the US FDA, with a significant number being anticancer agents and CNS-acting drugs.[33][35]

| Drug | Therapeutic Class | Relevance of Pyridine Chemistry |

| Etoricoxib | COX-2 Inhibitor | Synthesis relies on sequential, chemoselective Suzuki couplings on a dihalopyridine core.[21] |

| Nifedipine | Calcium Channel Blocker | The dihydropyridine core is classically prepared via the Hantzsch synthesis.[29][32] |

| Varenicline | Smoking Cessation Aid | Derivatives are often prepared using modern cross-coupling reactions where pyridine sulfinates are used as effective nucleophiles. |

| Imatinib | Kinase Inhibitor (Oncology) | Features a key aminopyridine moiety, highlighting the importance of C-N bond-forming reactions like the Buchwald-Hartwig amination or classical SNAr. |